(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a chiral center, which is critical for its biological activity, particularly in the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis, allowing for selective reactions while maintaining the integrity of the amino group.
This compound is classified as an amino acid derivative and belongs to the category of organic compounds known as esters. It is characterized by the presence of both a carboxylic acid and an alcohol, leading to its ester functionality. The compound can be sourced from various chemical suppliers and databases such as PubChem and Sigma-Aldrich, which provide detailed information on its properties and potential applications .
The synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate typically involves several key steps:
The reaction conditions, including temperature, pressure, and solvent choice, are critical for optimizing yield and purity. Detailed protocols can be found in specialized literature on organic synthesis .
The molecular structure of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate can be represented as follows:
The three-dimensional structure can be visualized using molecular modeling software or databases that provide structural data .
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate can participate in various chemical reactions:
These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered physicochemical properties .
The mechanism of action for (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate primarily revolves around its interactions with biological targets. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides or proteins.
Quantitative data on binding affinities and biological effects would typically require experimental validation through assays and computational modeling .
The physical properties of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate has several applications in scientific research:
Research continues to explore its potential therapeutic uses and mechanisms within biological systems .
Organotin chemistry emerged as a transformative field following Kharasch's pioneering 1940s studies on metal-catalyzed Grignard couplings [3]. Early breakthroughs identified tin's unique capacity for transmetalation—a process where organic groups transfer from tin to transition metals. This mechanistic foundation enabled Stille's systematic 1977-1978 development of Pd-catalyzed couplings between organostannanes and electrophiles, overcoming limitations of contemporaneous methods (e.g., toxicity of organomercurials or instability of organomagnesiums) [8]. Unlike organozinc or organoboron reagents, organostannanes exhibit exceptional air/moisture stability and tolerate diverse functional groups, including esters, carbamates, and free alcohols. The trimethylstannyl (SnMe₃) group, in particular, offers optimal reactivity due to steric accessibility and favorable kinetics in transmetalation [6] [8].
The evolution of aryltrimethylstannanes paralleled demands for aryl-aryl bond formations in natural product synthesis. For instance, Migita's 1977 coupling of allylstannanes with aryl halides demonstrated proof-of-concept, while Stille's subsequent protocols achieved high yields (76–99%) with vinyl, aryl, and acyl halides [8]. Modern refinements focus on ligand design (e.g., phosphines, carbenes) to enhance catalytic efficiency and suppress homocoupling. Crucially, trimethylstannyl groups now serve as linchpins in synthesizing pharmaceuticals like abemaciclib, where Stille couplings enable aryl-heteroaryl linkages inaccessible via Suzuki methods [6].
Table 2: Evolution of Key Organotin Reagents in Cross-Coupling
Decade | Key Advance | Representative Reaction | Limitations Addressed |
---|---|---|---|
1970s | Migita/Stille Pd-catalyzed coupling | R-SnBu₃ + Ar-X → R-Ar | Functional group tolerance |
1980s | Vinyl-/Arylstannane applications | Synthesis of prostaglandins | Stability of nucleophiles |
2000s | Triflate/pseudohalide compatibility | Ketone synthesis via acyl chlorides | Electrophile scope expansion |
Boc (tert-butoxycarbonyl) protection revolutionized amino acid chemistry by providing an acid-labile, base-stable protecting group compatible with diverse synthetic operations. Boc deprotection occurs under mildly acidic conditions (e.g., TFA/CH₂Cl₂), leaving ester linkages, carbamates, and O-Boc groups intact—enabling orthogonal protection strategies [2]. For α-amino acids, Boc shielding prevents racemization during peptide coupling, a critical advantage over carbobenzyloxy (Cbz) groups requiring harsher hydrogenolysis [2] [5]. The compound’s (S)-ethyl 2-(Boc-amino)propanoate moiety exemplifies this utility, serving as a chiral building block for peptide elongation while preserving stereointegrity.
Boc-protected β²- and β³-amino acids (e.g., Boc-β²-homophenylglycine) further demonstrate the group’s versatility in constructing non-proteinogenic peptide backbones that adopt stable helical conformations [5]. These motifs are pivotal in peptidomimetic drugs resisting enzymatic degradation. In asymmetric catalysis, Boc groups facilitate chiral induction by constraining rotamer distributions in catalysts. For instance, N-Boc pyrrolidines enforce enolate facial selectivity in aldol reactions, while Boc-protected amino alcohols serve as ligands in enantioselective reductions [7]. The phenolic O-Boc group in the target compound extends this orthogonality, allowing sequential deprotection: the amino-Boc can be cleaved selectively without disturbing the aryl ester, enabling late-stage diversification.
Table 3: Comparative Properties of Amino-Protecting Groups
Protecting Group | Deprotection Conditions | Compatibility | Racemization Risk |
---|---|---|---|
Boc (tert-butoxycarbonyl) | Mild acid (TFA, HCl) | High (esters, ethers, O-Boc) | Low |
Fmoc (Fluorenylmethyloxycarbonyl) | Base (piperidine) | Moderate (sensitive to strong nucleophiles) | Moderate |
Cbz (Carbobenzyloxy) | Hydrogenolysis | Low (incompatible with reducible groups) | High |
The trimethylstannyl (SnMe₃) group exemplifies ideal transmetalation efficiency in Stille couplings due to its kinetic aptitude and steric profile. Its significance in the target compound lies in enabling carbon–carbon bond formation at sterically congested ortho-aryl positions—a challenge for bulkier tributylstannanes or boronic acids. Mechanistically, transmetalation proceeds via associative pathways: the Pd(II) electrophile coordinates to the tin-bound aryl group, followed by ligand exchange to form an aryl-Pd(II) species prior to reductive elimination [8] [6]. Key advantages include:
In drug discovery, Stille couplings using arylstannanes accelerate SAR exploration by late-stage diversification. For example, the trimethylstannyl group in the target compound allows coupling with aryl/vinyl halides to install biaryl motifs prevalent in kinase inhibitors (e.g., abemaciclib) or protease ligands [6]. Recent innovations leverage in situ stannylation to access such reagents without isolation, mitigating toxicity concerns [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0